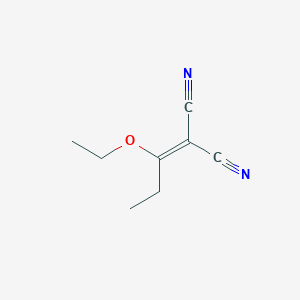

2-(1-Ethoxypropylidene)malononitrile

Descripción

Significance of Malononitrile (B47326) Scaffolds in Organic Synthesis

Malononitrile (CH₂(CN)₂) is a highly versatile reagent in organic synthesis, and its derivatives, known as malononitrile scaffolds, are fundamental building blocks for a wide array of complex molecules. researchgate.net The significance of these scaffolds stems from the unique reactivity conferred by the presence of two electron-withdrawing nitrile groups attached to a central methylene (B1212753) (CH₂) group. nih.gov This structural feature renders the methylene protons acidic, facilitating deprotonation and subsequent reactions with various electrophiles.

The reactivity of malononitrile and its derivatives makes them key starting materials in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netnbinno.com They are particularly valuable in multicomponent reactions, where multiple reactants combine in a single step to form complex products, offering an efficient and atom-economical approach to molecular diversity. nih.govacs.org Furthermore, malononitrile scaffolds are frequently employed in Knoevenagel condensation reactions, reacting with aldehydes and ketones to form substituted alkenes, which are themselves versatile synthetic intermediates. nih.gov The resulting products often serve as precursors for the construction of a diverse range of heterocyclic compounds, which are prevalent in medicinal chemistry. acs.orgnih.gov

Role of Enol Ethers and Nitrile Functionalities in Synthetic Intermediates

Enol ethers are a class of organic compounds characterized by an alkene with an alkoxy substituent (R₂C=CR-OR). wikipedia.org They are considered activated or electron-rich olefins due to the electron-donating nature of the oxygen atom, which delocalizes electron density into the double bond. wikipedia.orgalfa-chemistry.com This electronic property makes enol ethers highly reactive towards electrophiles and renders them valuable intermediates in a multitude of organic transformations. researchgate.netnih.gov They are known to participate in cycloaddition reactions, such as the Diels-Alder reaction, and are susceptible to acid-catalyzed hydrolysis to yield carbonyl compounds. wikipedia.org The versatility of enol ethers has led to their extensive use in the synthesis of complex natural products and pharmaceuticals. nih.govontosight.ai

The nitrile functionality (a carbon atom triple-bonded to a nitrogen atom, -C≡N) is another cornerstone of modern organic synthesis. nj-finechem.com Its strong electron-withdrawing nature influences the reactivity of adjacent parts of a molecule. A key feature of the nitrile group is its ability to be transformed into a variety of other functional groups. researchgate.net For instance, nitriles can be hydrolyzed to form carboxylic acids or amides, or reduced to primary amines. wikipedia.org This versatility makes the nitrile group a valuable "synthetic handle" that chemists can manipulate to build molecular complexity. nj-finechem.com In the context of drug discovery, the inclusion of a nitrile group can enhance a molecule's metabolic stability or improve its binding affinity to biological targets. nj-finechem.com

The combination of these functionalities in 2-(1-ethoxypropylidene)malononitrile creates a molecule with a rich and varied reactivity profile, making it a powerful tool for synthetic chemists.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-ethoxypropylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-8(11-4-2)7(5-9)6-10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMOSBIOUZALPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282739 | |

| Record name | (1-Ethoxypropylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35260-96-9 | |

| Record name | 35260-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Ethoxypropylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Ethoxypropylidene Malononitrile

Established Synthetic Pathways via Condensation Reactions

The most well-documented method for synthesizing 2-(1-ethoxypropylidene)malononitrile involves the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. nih.gov This approach typically utilizes an active methylene (B1212753) compound, in this case, malononitrile (B47326), and an orthoester.

Malononitrile and Orthoester Condensation Approaches

The established and highly effective pathway to this compound is the direct condensation of malononitrile with an orthoester, specifically 1,1,1-triethoxypropane (also known as triethyl orthopropionate). chemicalbook.com In a typical procedure, equimolar amounts of malononitrile and 1,1,1-triethoxypropane are reacted in a suitable solvent. chemicalbook.com

A widely cited method involves stirring a solution of malononitrile and 1,1,1-triethoxypropane in acetic anhydride (B1165640). chemicalbook.com The reaction mixture is heated to reflux, driving the condensation. This process results in the formation of the desired product and ethanol (B145695) and acetic acid as byproducts. The high reactivity of the starting materials under these conditions leads to an excellent yield of the final product. chemicalbook.com

Optimization of Reaction Conditions and Reagents

The efficiency of the condensation reaction is sensitive to several parameters, including temperature, solvent, and reaction time. Optimization of these factors is crucial for maximizing yield and purity.

For the synthesis of this compound, a common set of conditions involves refluxing the reactants in acetic anhydride for approximately 15 hours. chemicalbook.com This extended reaction time at elevated temperatures ensures the completion of the reaction, leading to reported yields as high as 97%. chemicalbook.com The workup procedure typically involves pouring the cooled reaction mixture into water, followed by extraction with an organic solvent like ether. Subsequent washes with aqueous sodium bicarbonate and brine, followed by drying and concentration, afford the solid product. chemicalbook.com

While acetic anhydride is effective, studies on related Knoevenagel condensations have explored various solvents and catalysts to improve reaction conditions. For instance, in the synthesis of benzylidenemalononitrile, protic solvents like ethanol have been shown to perform better than aprotic solvents, which is attributed to their polarity and ability to stabilize reaction intermediates. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Malononitrile | 1,1,1-Triethoxypropane | Acetic Anhydride | Reflux | 15 h | 97% |

Alternative and Modified Synthetic Protocols

In addition to the established condensation methods, research has explored alternative strategies to enhance efficiency, simplify procedures, and incorporate catalytic systems.

Catalytic Approaches in Synthesis

The use of catalysts can significantly improve the Knoevenagel condensation by increasing reaction rates and allowing for milder conditions. A variety of catalysts have been investigated for reactions involving malononitrile. For instance, bimetallic metal-organic frameworks (MOFs) have demonstrated high catalytic activity for the condensation of benzaldehyde (B42025) and malononitrile at room temperature. researchgate.net The mechanism is believed to involve the activation of the carbonyl group by the Lewis acidic metal centers in the MOF, while basic amine sites deprotonate the malononitrile. nih.gov

Other catalytic systems for related condensations include:

Isonicotinic acid: Used as an efficient organocatalyst for tandem Knoevenagel-Michael-cyclocondensation reactions. pcbiochemres.com

Ammonium acetate: Employed as a benign catalyst for syntheses conducted using microwave irradiation or sonication. nih.govbhu.ac.in

Nanozeolites: A natural clinoptilolite (CP) zeolite, prepared by mechanical ball milling, has been used as a green, reusable catalyst in aqueous media.

Electrochemical methods: An alternative approach involves electrochemical synthesis, which can proceed without additional reagents, offering a different route to producing malononitrile derivatives. researchgate.net

| Catalyst Type | Specific Example | Reaction Type | Key Advantages |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Bimetallic Co-Mg MOF | Knoevenagel Condensation | High activity at room temp., reusable. researchgate.net |

| Organocatalyst | L-proline | Three-component reaction | Green solvent (water), high yields. rsc.org |

| Heterogeneous Catalyst | Nanozeolite Clinoptilolite | Three-component synthesis | Green, reusable, aqueous media. |

| Simple Salt | Ammonium Acetate | Knoevenagel Condensation | Benign, effective with microwave/ultrasound. nih.govbhu.ac.in |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of malononitrile derivatives, several green approaches have been successfully applied. A primary focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and several one-pot syntheses involving malononitrile have been developed to proceed efficiently in aqueous media. rsc.org

Other green strategies include:

Solvent-free reactions: Conducting reactions under solvent-free conditions, often facilitated by microwave irradiation, can significantly reduce waste. nih.gov

Energy efficiency: The use of microwave irradiation or ultrasound can dramatically shorten reaction times from hours to minutes, thereby saving energy. nih.govrsc.org

Use of reusable catalysts: Heterogeneous catalysts, such as zeolites or MOFs, can be easily recovered and reused, improving atom economy and reducing waste. researchgate.net

Atom Economy: Designing synthetic routes, such as one-pot multi-component reactions, that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. nih.gov

These green methodologies, while often demonstrated for other malononitrile derivatives, provide a clear roadmap for developing more sustainable synthetic routes to this compound.

Reactivity and Reaction Mechanisms of 2 1 Ethoxypropylidene Malononitrile

Electrophilic and Nucleophilic Characteristics

The electronic nature of 2-(1-Ethoxypropylidene)malononitrile is decidedly polarized. The two cyano (-CN) groups are powerful electron-withdrawing groups. Their strong inductive and resonance effects pull electron density away from the malononitrile (B47326) moiety, rendering the olefinic carbon atom beta to the nitrile groups highly electrophilic. This pronounced electrophilicity makes the compound an excellent substrate for nucleophilic attacks. researchgate.net

Role of the Activated Olefinic System

The carbon-carbon double bond in this compound is described as an "activated olefinic system." This activation arises from the conjugation of the double bond with the two electron-withdrawing nitrile groups. researchgate.net This arrangement significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, making it highly susceptible to attack by nucleophiles.

This activated system is central to the compound's utility in several key reaction types:

Michael Addition: The compound is an excellent Michael acceptor. nih.gov Nucleophiles readily attack the β-carbon of the double bond, leading to a 1,4-conjugate addition. The resulting intermediate is a stabilized carbanion, which can then participate in further reactions. nih.gov

Knoevenagel Condensation Products: Compounds like this compound are themselves products of Knoevenagel-type condensations (e.g., from malononitrile and 1,1,1-triethoxypropane). chemicalbook.com They can then serve as key intermediates in subsequent tandem reactions. pcbiochemres.comrsc.org

The reactivity of this system allows for the controlled formation of new carbon-carbon and carbon-heteroatom bonds, providing a strategic entry into more complex molecular architectures.

Cycloaddition Reactions and Their Mechanisms

As an electron-deficient alkene, this compound is a potent component in cycloaddition reactions, where it typically functions as the electrophilic partner (the dienophile or dipolarophile). libretexts.orgresearchgate.net

[4+2] Cycloadditions (Diels-Alder Type): In these reactions, the activated double bond of this compound can react with an electron-rich diene. The mechanism involves the concerted or stepwise interaction of the diene's Highest Occupied Molecular Orbital (HOMO) with the dienophile's LUMO. libretexts.org An example of a related reaction is the Barbas [4+2] cycloaddition, where an enamine, acting as the diene, reacts with an activated olefin like isatylidene malononitrile. nih.govrsc.org This process leads to the formation of a six-membered ring.

[2+2] Cycloadditions: Both thermal and photochemical [2+2] cycloadditions are possible with activated olefins. libretexts.org The reaction of a similar compound, benzylidenemalononitrile, with an alkyne has been shown to proceed through a formal [2+2] cycloaddition-cycloreversion mechanism. nih.gov This reaction is believed to occur via a dipolar mechanism, generating a transient zwitterionic intermediate that cyclizes to a four-membered ring (a cyclobutene (B1205218) derivative), which may then undergo ring-opening. nih.gov

1,3-Dipolar Cycloadditions: The electron-deficient double bond readily reacts with 1,3-dipoles (such as azides, nitrile oxides, or diazomethane) to form five-membered heterocyclic rings. libretexts.org This reaction provides a direct and highly efficient route to a variety of heterocycles.

The table below summarizes the potential roles of this compound in various cycloaddition reactions.

| Reaction Type | Role of this compound | Partner Reactant (Example) | Product Ring System |

| [4+2] Cycloaddition | Dienophile | Electron-rich Diene (e.g., 2,3-dimethyl-1,3-butadiene) | Six-membered carbocycle |

| [2+2] Cycloaddition | Ketenophile/Electrophile | Ketene or Electron-rich Alkyne | Four-membered carbocycle |

| 1,3-Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Diazomethane) | Five-membered heterocycle |

Condensation and Heterocycle Formation Reactions

The most significant application of this compound and related compounds is in the synthesis of heterocycles. Its structure contains a 1,3-dielectrophilic framework, which is ideal for reactions with binucleophiles to form rings.

The reaction of this compound with hydrazine (B178648) or its derivatives is a classic method for synthesizing substituted pyrazoles. beilstein-journals.org The mechanism proceeds as follows:

Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic β-carbon of the activated double bond (Michael addition).

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks one of the electrophilic nitrile carbons, initiating an intramolecular cyclization.

Tautomerization & Elimination: The resulting five-membered ring intermediate undergoes tautomerization to form an amino-pyrazole derivative. The ethoxy group is eliminated as ethanol (B145695) during the process.

This reaction is a key step in multicomponent reactions that produce more complex fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles. nih.govresearchgate.netresearchgate.net In these syntheses, a pyrazolone (B3327878) intermediate is often formed first from hydrazine and a β-ketoester, which then reacts with an activated malononitrile derivative. beilstein-journals.orgnih.gov

While this compound is a pre-formed Knoevenagel-type product, it serves as a perfect model for the intermediate in tandem Knoevenagel-Michael-cyclocondensation reactions. pcbiochemres.comrsc.orgresearchgate.net In a typical sequence for synthesizing pyrano[2,3-d]pyrimidines, the reaction involves an aldehyde, malononitrile, and a barbituric acid derivative. pcbiochemres.com

The generally accepted mechanism involves three key steps:

Knoevenagel Condensation: An aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate, which is structurally analogous to this compound. pcbiochemres.com

Michael Addition: The enol form of barbituric acid acts as a nucleophile and attacks the electrophilic double bond of the arylidenemalononitrile intermediate. pcbiochemres.com

Cyclocondensation: An intramolecular cyclization occurs, where an oxygen or nitrogen atom from the barbituric acid moiety attacks a nitrile group, followed by tautomerization to yield the final, stable pyrano[2,3-d]pyrimidine product. pcbiochemres.com

The synthesis of pyrimidines and other six-membered heterocycles from this compound relies on its reaction with 1,3-binucleophiles such as amidines, urea, or thiourea. nih.govresearchgate.net The general mechanism for pyrimidine (B1678525) formation is as follows:

Initial Nucleophilic Attack: One nitrogen atom of the amidine attacks the β-carbon of the activated double bond.

Second Nucleophilic Attack: The second nitrogen of the amidine then attacks one of the nitrile carbons in an intramolecular fashion.

Ring Closure and Elimination: This cyclization step forms a dihydropyrimidine (B8664642) intermediate. Subsequent elimination of the ethoxy group and tautomerization leads to the formation of the aromatic pyrimidine ring.

This strategy is highly versatile and can be adapted to synthesize a wide range of substituted pyrimidines and other fused heterocyclic systems. nih.govnih.gov For example, reacting malononitrile derivatives with 2-aminobenzimidazole (B67599) can lead to imidazopyrimidines through a Michael addition followed by intermolecular cyclization. nih.gov

The table below outlines various heterocycles synthesized from malononitrile derivatives through condensation reactions.

| Binucleophile | Resulting Heterocycle | Reaction Pathway |

| Hydrazine | Pyrazole (B372694) | Michael Addition-Cyclization |

| Amidines | Pyrimidine | Michael Addition-Cyclization |

| Barbituric Acid | Pyrano[2,3-d]pyrimidine | Michael Addition-Cyclocondensation |

| 2-Aminobenzimidazole | Imidazopyrimidine | Michael Addition-Cyclization |

Addition Reactions to the Alkylidene Moiety

The chemical compound this compound is characterized by an electron-deficient carbon-carbon double bond, making the alkylidene moiety highly susceptible to nucleophilic attack. This reactivity is the basis for a variety of addition reactions, leading to the formation of diverse molecular structures. The presence of two cyano groups and an ethoxy group influences the electronic properties of the double bond, enhancing its electrophilicity.

One of the primary classes of reactions involving the alkylidene moiety of this compound is the Michael addition. In this type of reaction, a nucleophile adds to the β-carbon of the double bond, leading to the formation of a new single bond. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its reactivity.

A significant application of the reactivity of this compound is in the synthesis of heterocyclic compounds. For instance, its reaction with hydrazine derivatives is a well-established method for the preparation of substituted pyrazoles. The reaction proceeds through an initial nucleophilic attack of the hydrazine at the β-carbon of the alkylidene group, followed by an intramolecular cyclization and elimination of ethanol to yield the aromatic pyrazole ring.

While specific studies detailing a wide range of addition reactions to this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds such as ethoxymethylenemalononitrile. These studies demonstrate that a variety of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, readily undergo addition reactions.

The general mechanism for the addition of a nucleophile (Nu-H) to this compound can be depicted as follows:

Nucleophilic Attack: The nucleophile adds to the electrophilic β-carbon of the alkylidene moiety.

Protonation: The resulting carbanion is protonated, typically by the solvent or a proton source present in the reaction mixture.

In the case of bifunctional nucleophiles like hydrazines, this initial addition is followed by a subsequent intramolecular reaction.

Reaction of this compound with Hydrazine:

The reaction with hydrazine hydrate (B1144303) is a key example of an addition-cyclization reaction. The initial Michael addition of hydrazine is followed by an intramolecular cyclization and subsequent elimination of ethanol to form 3-amino-4-cyano-5-ethylpyrazole.

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | 3-Amino-4-cyano-5-ethylpyrazole |

Applications of 2 1 Ethoxypropylidene Malononitrile As a Synthetic Precursor

Precursor for Advanced Heterocyclic Systems

The electrophilic nature of the double bond and the presence of two nitrile groups make 2-(1-ethoxypropylidene)malononitrile an excellent substrate for cyclization reactions, leading to the formation of various heterocyclic rings. This reactivity is particularly exploited in the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, which are core structures in many biologically active compounds and functional materials.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrimidines)

The reaction of this compound with nitrogen-containing nucleophiles serves as a straightforward route to a variety of nitrogenous heterocycles. For instance, the condensation reaction with hydrazine (B178648) and its derivatives yields substituted pyrazoles. The reaction proceeds through an initial Michael addition of the hydrazine to the electron-deficient double bond of the malononitrile (B47326) derivative, followed by an intramolecular cyclization and subsequent elimination of ethanol (B145695) and aromatization to afford the stable pyrazole (B372694) ring.

Similarly, the reaction with amidines or guanidine (B92328) provides access to pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net The reaction mechanism involves a nucleophilic attack of the amidine nitrogen on the β-carbon of the double bond, followed by cyclization and elimination of ethanol. The versatility of this approach allows for the introduction of various substituents on the resulting pyrimidine ring, depending on the nature of the starting amidine.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from Malononitrile Derivatives

| Heterocycle | Reagents | General Reaction Conditions | Reference |

| Pyrazoles | Hydrazine hydrate (B1144303), Substituted hydrazines | Reflux in ethanol or acetic acid | nih.govmdpi.com |

| Pyrimidines | Guanidine carbonate, Amidines | Reflux in ethanol/water with a base | researchgate.netresearchgate.netmdpi.com |

| Pyridines | Enamines, Primary amines | Room temperature, solvent-free or in a suitable solvent | nih.govrsc.org |

Synthesis of Oxygen-Containing Heterocycles

In a similar fashion, this compound can serve as a precursor for oxygen-containing heterocycles. For example, its reaction with active methylene (B1212753) compounds in the presence of a base can lead to the formation of highly substituted pyran derivatives. A notable application is in the synthesis of coumarins, which are an important class of compounds with diverse biological activities. The reaction of a substituted phenol (B47542) with this compound under appropriate conditions can yield coumarin (B35378) derivatives, although this often proceeds through a multi-step synthesis involving the initial formation of an intermediate that subsequently cyclizes. nih.gov

Synthesis of Sulfur-Containing Heterocycles

The reactivity of this compound extends to the synthesis of sulfur-containing heterocycles. The Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, can be adapted using this precursor. The reaction typically involves the condensation of the malononitrile derivative with a carbonyl compound in the presence of elemental sulfur and a base. chemrxiv.org The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring.

Furthermore, reaction with thioamides can lead to the formation of thiazole (B1198619) derivatives. This synthesis route generally involves the reaction of the malononitrile precursor with a thioamide in the presence of a suitable catalyst or under thermal conditions, leading to the formation of the thiazole ring through a cyclocondensation reaction. nih.gov

Building Block for Functional Organic Materials

The electronic properties of the malononitrile group, characterized by its strong electron-withdrawing nature, make this compound an attractive building block for the synthesis of functional organic materials with interesting optical and electronic properties.

Precursors for Dyes and Pigments

The dicyanovinyl group is a well-known electron acceptor, and its incorporation into molecules with electron-donating moieties can lead to the formation of donor-π-acceptor (D-π-A) chromophores. These types of molecules often exhibit strong intramolecular charge transfer (ICT) bands in their absorption spectra, making them suitable for use as dyes and pigments. researchgate.net By reacting this compound with various aromatic aldehydes or other electron-rich precursors, a wide range of colored compounds can be synthesized. The specific color and photophysical properties of the resulting dyes can be fine-tuned by modifying the structure of the donor and the π-conjugated bridge. nih.govnih.gov

Synthesis of Organic Semiconductors and Molecular Electronic Devices

The strong electron-accepting nature of the malononitrile moiety makes it a key component in the design of n-type organic semiconductors. mdpi.comresearchgate.net By incorporating this compound into larger conjugated systems, it is possible to create materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates electron injection and transport. These materials are of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgmdpi.comresearchgate.net The performance of such devices is highly dependent on the molecular structure and the resulting solid-state packing of the organic semiconductor, which can be influenced by the substituents on the precursor molecule.

Table 2: Applications in Functional Organic Materials

| Application Area | Key Features of Derived Materials | Potential Devices | Reference |

| Dyes and Pigments | Strong intramolecular charge transfer, Tunable color | Textiles, Printing inks | nih.govnih.gov |

| Organic Semiconductors | n-type charge transport, Low LUMO levels | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | mdpi.comresearchgate.netresearchgate.net |

| Molecular Electronics | Donor-acceptor chromophores | Nonlinear optical materials | researchgate.net |

Photochromic Materials Synthesis

While the parent compound malononitrile and its derivatives are recognized for their role in creating various functional materials, direct scientific literature detailing the specific use of this compound for the synthesis of photochromic materials is not extensively documented. However, the broader class of alkylidenemalononitriles serves as key building blocks for substances with photo-responsive properties. Malononitrile derivatives are utilized in the synthesis of photo-cross-linkable liquid crystalline polymers, materials whose optical and mechanical characteristics can be controlled by light. researchgate.net They are also precursors to solvatochromic dyes, which change color in response to the polarity of the solvent. researchgate.net Although related, these applications differ from true photochromism, where a reversible transformation between two isomers with different absorption spectra is induced by light. The potential for this compound in this specific area remains a subject for further research.

Intermediate in Agrochemical and Pharmaceutical Synthesis

This compound is a significant intermediate in the synthesis of diverse heterocyclic compounds, which form the structural core of many modern agrochemicals and pharmaceuticals. researchgate.net Its utility is highlighted by the fact that its synthesis is a documented procedure within medicinal chemistry research, notably adapted from a study published in the Journal of Medicinal Chemistry. chemicalbook.com

In pharmaceutical development, the compound serves as a key starting material for building complex molecular scaffolds. The reactive dicyanomethylene group and the ethoxyvinyl moiety allow for a variety of cyclization reactions. For instance, it is a precursor for synthesizing pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netrsc.orgnih.govtriazolo[1,5-c]pyrimidine derivatives. semanticscholar.orgrsc.org These core structures are investigated for their potential as inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. semanticscholar.orgrsc.org The general reaction involves the condensation of this compound with hydrazine-based compounds to form a pyrazole ring, which can then be further elaborated. This approach is also used to create substituted 3-amino-1H-indazoles, another class of compounds evaluated for their antiproliferative activities. nih.gov

| Scaffold Class | Therapeutic Target/Application | Role of Malononitrile Intermediate | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Anticancer (CDK2 Inhibition) | Forms the core pyrazole ring system through cyclocondensation. | semanticscholar.orgrsc.org |

| 3-Amino-1H-indazoles | Antiproliferative Agents | Acts as a building block for the substituted indazole core. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Ribonucleosides | Anticoccidial Agents | Used in the synthesis of the heterocyclic base. | nih.gov |

In the agrochemical sector, derivatives of malononitrile are actively being researched and developed as next-generation fungicides. researchgate.net Recent studies focus on synthesizing novel compounds that incorporate the malononitrile structure into other chemical moieties, such as 1,2,3-triazoles, to create potent and targeted fungicidal agents. rsc.orgnih.govacs.orgacs.org These synthesized molecules have demonstrated significant activity against major plant pathogens that threaten crop yields, including Rhizoctonia solani and Botrytis cinerea. nih.govacs.org The research indicates that these new malononitrile-based compounds can be highly effective, with some showing promising efficacy at very low concentrations and being predicted to have low toxicity. nih.govacs.org

| Compound Class | Target Pathogen | Key Research Finding | Reference |

|---|---|---|---|

| Malononitrile Oxime Ethers with 1,2,3-Triazole | Rhizoctonia solani | Compound E11 showed over 90% inhibition with an EC50 value of 2.621 mg/L and was predicted to be a low-toxicity compound. | rsc.org |

| Malononitrile Derivatives with 1,2,3-Triazole | Rhizoctonia solani, Botrytis cinerea | Compounds G17 and G30 showed high in vivo efficacy against R. solani with EC50 values of 0.19 and 0.27 mg/L, respectively. | nih.govacs.org |

| General Benzylidenemalononitrile Derivatives | General Biocidal Properties | Serves as a precursor for various heterocycles with excellent biocidal properties. | researchgate.net |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and spatial relationships.

¹H NMR Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. Chemical shifts, splitting patterns (multiplicity), and integration values offer a wealth of structural information. For a compound like 2-(1-Ethoxypropylidene)malononitrile, one would expect to observe distinct signals corresponding to the protons of the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃) and the propylidene group.

For instance, in the related compound 2-(ethoxymethylene)malononitrile, the ¹H NMR spectrum shows a singlet at 8.25 ppm for the vinylic proton, a quartet at 4.55 ppm for the methylene (B1212753) protons of the ethoxy group, and a triplet at 1.42 ppm for the methyl protons of the ethoxy group. mdpi.com This provides a clear example of how ¹H NMR can be used to identify and characterize the different proton environments within a molecule.

Table 1: Representative ¹H NMR Data for Malononitrile (B47326) Derivatives

| Compound | Solvent | Chemical Shifts (ppm) and Multiplicities |

| 2-Benzylidenemalononitrile | CDCl₃ | 7.91 (d, 2H), 7.79 (s, 1H), 7.57 (m, 3H) |

| 2-(4-Nitrobenzylidene)malononitrile | CDCl₃ | 8.39 (d, 2H), 8.07 (d, 2H), 7.89 (s, 1H) |

| 2-(4-Methylbenzylidene)malononitrile | DMSO-d₆ | 8.46 (s, 1H), 7.86 (d, 2H), 7.43 (d, 2H), 2.41 (s, 3H) |

This table presents data for related compounds to illustrate the application of the technique.

¹³C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, one would anticipate signals for the carbon atoms of the nitrile groups (typically in the range of 110-120 ppm), the olefinic carbons, and the carbons of the ethoxy and propylidene groups. The chemical shifts of these carbons would be indicative of their electronic environment.

As an example, the ¹³C NMR spectrum of 2-(ethoxymethylene)malononitrile in acetone-d₆ exhibits signals at 177.06, 112.50, 110.48, 75.07, 64.65, and 14.49 ppm. mdpi.com These correspond to the different carbon atoms within the molecule, allowing for a complete assignment of the carbon framework.

Table 2: Representative ¹³C NMR Data for Malononitrile Derivatives

| Compound | Solvent | Chemical Shifts (ppm) |

| 2-Benzylidenemalononitrile | CDCl₃ | 159.97, 134.54, 130.77, 130.61, 113.62, 112.47, 82.56 |

| 2-(4-Nitrobenzylidene)malononitrile | CDCl₃ | 156.94, 150.33, 135.80, 131.32, 112.64, 111.60, 87.48 |

| 2-(3-Methylbenzylidene)malononitrile | DMSO-d₆ | 162.25, 139.64, 135.82, 131.99, 131.70, 130.12, 128.27, 114.93, 113.92, 81.97, 21.48 |

This table presents data for related compounds to illustrate the application of the technique.

Advanced NMR Techniques for Mechanistic Studies

Beyond basic one-dimensional ¹H and ¹³C NMR, advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignments. Furthermore, techniques like variable-temperature NMR can be utilized to study dynamic processes and reaction mechanisms involving this compound, for example, by monitoring the formation of intermediates or products over time.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (-C≡N) group, the carbon-carbon double bond (C=C), and the carbon-oxygen (C-O) single bond of the ethoxy group. The nitrile group typically exhibits a strong, sharp absorption in the region of 2200-2260 cm⁻¹. The C=C double bond would appear in the 1600-1680 cm⁻¹ region, and the C-O stretching vibration would be observed around 1000-1300 cm⁻¹.

For example, the FTIR spectrum of the related compound 2-(ethoxymethylene)malononitrile shows a strong band at 2228 cm⁻¹, which is characteristic of the nitrile group. mdpi.com

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in Malononitrile Derivatives

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2200 - 2260 |

| Alkene (C=C) | Stretching | 1600 - 1680 |

| Ether (C-O) | Stretching | 1000 - 1300 |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C-H (sp³) | Stretching | 2850 - 3000 |

This table provides a general guide to the expected IR absorption regions for the functional groups present in this compound.

X-ray Diffraction for Solid-State Structure Determination

While a crystal structure for this compound has not been reported in the searched literature, studies on analogous compounds demonstrate the power of this technique. For instance, the crystal structure of 2-(ethoxymethylene)malononitrile has been determined, revealing details about its molecular geometry and intermolecular interactions. mdpi.comsciforum.net

Analysis of Molecular Conformation

X-ray diffraction analysis would reveal the preferred conformation of the ethoxy and propylidene groups in the solid state of this compound. It would also provide precise measurements of the bond lengths and angles within the malononitrile framework, including the geometry around the double bond. This information is crucial for understanding the steric and electronic properties of the molecule and how it packs in a crystal lattice. In the case of 2-(ethoxymethylene)malononitrile, X-ray diffraction has shown that the molecules are linked into infinite chains via C-H···N≡C close contacts. mdpi.comsciforum.net

Investigation of Intermolecular Interactions in Crystal Lattices

The stability of the 2-(ethoxymethylene)malononitrile crystal lattice is maintained by a network of non-covalent interactions. X-ray diffraction (XRD) studies have revealed that molecules are linked into infinite chains through C-H···N≡C close contacts, with a specific distance of 2.494 Å. mdpi.comsciforum.net These interactions, classified as weak hydrogen bonds, are crucial for the cohesion of the crystal structure. bohrium.com

Density Functional Theory (DFT) simulations have been used to quantify the energy of these interactions. The energy of the H···N non-covalent interaction was calculated to be -1.20 kcal/mol, which signifies a weak attractive force. mdpi.comsciforum.net

A comprehensive analysis of the intermolecular contacts shows their relative contributions to the lattice stabilization:

N···H/H···N contacts are the most significant, accounting for 43.5% of all intermolecular contacts. mdpi.com

H···H contacts contribute 17.6%, largely representing repulsive forces between hydrogen atoms of the ethyl groups. mdpi.com

O···H/H···O contacts make up 8.3% of the interactions and are mostly characterized as weak intermolecular hydrogen bonds between the oxygen atom of one molecule and the protons of the ethyl group on a neighboring molecule. mdpi.com

These varied interactions, from hydrogen-bond-like contacts to repulsive forces, collectively dictate the molecular packing within the crystal. mdpi.com

| Interaction Type | Description | Key Parameters |

|---|---|---|

| C-H···N≡C | Links molecules into infinite chains. | Distance: 2.494 Å; Energy: -1.20 kcal/mol |

| N···H/H···N | Most significant contributor to lattice stabilization. | 43.5% of total contacts |

| O···H/H···O | Weak hydrogen bonds between oxygen and ethyl group protons. | 8.3% of total contacts |

| H···H | Mainly repulsive forces between ethyl groups. | 17.6% of total contacts |

Disorder Phenomena in Crystal Structures

Crystallographic analysis of 2-(ethoxymethylene)malononitrile has identified discrete molecular disorder within its structure. mdpi.com This phenomenon is localized to the ethyl group, specifically involving the C5 and C6 atoms. mdpi.comsciforum.net

The disorder arises from the existence of two distinct conformations of the ethyl moiety that co-exist and overlay at the same crystallographic site. mdpi.comsciforum.net This has been modeled by assigning two positions for the C5 and C6 atoms, each with an equal occupancy value of 0.5, summing to a total site-occupation factor of 1.0. mdpi.comsciforum.net This specific type of disorder is observed as a result of the two ethyl conformations being situated on opposite sides of a mirror plane that contains the main, planar part of the molecule. mdpi.comsciforum.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for ensuring the purity of synthesized 2-(ethoxymethylene)malononitrile and for tracking the progress of its synthesis reaction. mdpi.comresearchgate.net

Thin-Layer Chromatography (TLC) has been effectively used for these purposes. mdpi.combohrium.com Research indicates that the reaction progress and purity of the compound can be monitored using ALUGRAM® SIL G UV254 plates. mdpi.comresearchgate.net The recommended mobile phase, or eluent, for this analysis is a mixture of hexane, ethyl acetate, and acetone (B3395972) in a 2:2:1 ratio. mdpi.comresearchgate.net TLC serves as a rapid and efficient method to qualitatively assess the consumption of reactants and the formation of the final product. libretexts.org

| Technique | Application | Details |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Purity Assessment | Stationary Phase: ALUGRAM® SIL G UV254 plates; Mobile Phase: Hexane-ethyl acetate-acetone (2:2:1) |

Computational and Theoretical Investigations of 2 1 Ethoxypropylidene Malononitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common and effective tool for studying the properties of organic compounds like 2-(1-ethoxypropylidene)malononitrile.

A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. For a molecule like this compound, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its optimal three-dimensional structure. nih.gov These calculations provide key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through these calculations. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Representative Calculated Geometrical Parameters for an Optimized Alkylidenemalononitrile Structure (Note: This table is illustrative and represents typical data obtained from DFT calculations for similar compounds, not specifically for this compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | 1.35 Å |

| C-C | 1.45 Å | |

| C≡N | 1.15 Å | |

| C-O | 1.36 Å | |

| Bond Angle | C=C-C | 121° |

| C-C≡N | 178° | |

| C-O-C | 118° |

Non-covalent interactions play a significant role in the supramolecular chemistry and crystal packing of molecules. In the case of malononitrile (B47326) derivatives, weak hydrogen bonds of the type C-H···N≡C are of particular interest. mdpi.com Computational studies on the analogous compound 2-(ethoxymethylene)malononitrile have utilized DFT to evaluate the energy of these interactions. mdpi.com

Table 2: Representative Calculated Parameters for C-H···N≡C Non-Covalent Interactions (Note: This table is based on findings for 2-(ethoxymethylene)malononitrile and is representative of the type of data generated in such studies.)

| Interaction | H···N Distance (Å) | Calculated Interaction Energy (kcal/mol) | DFT Functional |

| C-H···N≡C | ~2.5 | -1.20 | M06-2X |

DFT calculations are also a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of this compound. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C≡N and C=C stretching frequencies. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted spectra are instrumental in confirming the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states, providing insight into the molecule's photophysical properties. researchgate.net

Mechanistic Computational Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a compound like this compound, which can participate in various organic reactions, DFT calculations can be used to map out the potential energy surfaces of these reaction pathways.

This involves:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States (TS): A key aspect of mechanistic studies is finding the transition state structure, which represents the highest energy point along the reaction coordinate. Advanced algorithms are used to locate these saddle points on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a critical factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the intended reactants and products.

For instance, the involvement of malononitrile derivatives in reactions like Knoevenagel condensations or Michael additions could be studied computationally. Such studies would provide a detailed, atomistic understanding of the reaction mechanism, including the role of catalysts and the stereochemical outcomes.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

The primary reported synthesis of 2-(1-ethoxypropylidene)malononitrile involves the condensation reaction between malononitrile (B47326) and a trialkyl orthoester, such as 1,1,1-triethoxypropane, in the presence of acetic anhydride (B1165640). chemicalbook.comsmolecule.com This method has been shown to produce the compound in high yields, reportedly up to 97%. chemicalbook.comsmolecule.com

Future research in this area will likely focus on improving the efficiency and sustainability of this process. Key areas of investigation could include:

Catalyst Development: While the existing method is effective, exploring alternative catalysts could lead to milder reaction conditions, shorter reaction times, and reduced waste. Research into heterogeneous catalysts, which offer advantages like easy recovery and reusability, is a promising avenue. nih.gov For the related Knoevenagel condensation, various catalysts such as lithium hydroxide (B78521) monohydrate and bimetallic nanohybrids have been shown to be effective. nih.govresearchgate.net

Alternative Reagents: Investigating alternatives to acetic anhydride could enhance the green credentials of the synthesis.

Process Optimization: A systematic study of reaction parameters such as temperature, solvent, and reactant ratios could lead to further improvements in yield and purity.

A comparison of the established synthesis with potential future directions is outlined below.

| Feature | Current Method | Potential Future Methods |

| Primary Reactants | Malononitrile, 1,1,1-Triethoxypropane | Malononitrile, alternative electrophiles |

| Solvent/Reagent | Acetic Anhydride | Greener solvents, solvent-free conditions |

| Catalyst | None (thermal) | Heterogeneous catalysts, organocatalysts |

| Reported Yield | ~97% chemicalbook.comsmolecule.com | Aiming for >98% with improved sustainability |

| Conditions | Reflux chemicalbook.com | Milder temperatures, microwave-assisted synthesis nih.gov |

Exploration of New Reactivity Modes and Transformations

This compound is a classic example of an activated alkene, making it susceptible to attack by nucleophiles. Its reactivity is dominated by the electrophilic character of the double bond and the versatility of the nitrile groups.

Future research will likely delve into uncovering new transformations:

Michael Additions: The compound is an excellent Michael acceptor. researchgate.net A broader range of nucleophiles could be explored to synthesize complex molecules.

Cycloaddition Reactions: The electron-deficient double bond is a prime candidate for participating in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct complex heterocyclic frameworks.

Multicomponent Reactions (MCRs): Malononitrile and its derivatives are frequently used in MCRs to build molecular complexity in a single step. researchgate.net Designing new MCRs involving this compound could provide rapid access to diverse chemical libraries.

Nitrile Group Transformations: The two nitrile groups can be hydrolyzed, reduced, or used to form heterocycles, offering a wide array of synthetic possibilities.

| Reaction Type | Description | Potential Products |

| Michael Addition | Nucleophilic addition to the activated double bond. researchgate.net | Substituted propanenitriles, complex acyclic systems. |

| Cycloaddition | Reaction of the double bond with dienes or dipoles. | Polycyclic and heterocyclic compounds. |

| Multicomponent Reactions | One-pot reactions involving three or more reactants. researchgate.net | Highly functionalized complex molecules (e.g., chromenes, pyridines). researchgate.netresearchgate.net |

| Nitrile Hydrolysis/Reduction | Conversion of the -C≡N groups to amides, carboxylic acids, or amines. | Functionalized amines and acids. |

Design and Synthesis of Advanced Materials with Tunable Properties

The high nitrogen content and conjugated π-system of malononitrile derivatives make them attractive for materials science. researchgate.netontosight.ai Research into this compound and its derivatives could lead to the development of novel materials.

Organic Semiconductors: Malononitrile-based molecules are known to be used in organic semiconductors. researchgate.net The electronic properties of polymers or small molecules incorporating the this compound unit could be investigated for applications in organic electronics.

Nonlinear Optical (NLO) Materials: The donor-π-acceptor structure inherent in many malononitrile derivatives is a key motif for NLO chromophores. researchgate.net By attaching suitable electron-donating groups to the propylidene backbone, new materials with significant NLO properties could be synthesized.

Supramolecular Chemistry: The presence of nitrile groups allows for the formation of non-covalent interactions such as hydrogen bonds, which can be used to construct self-assembling supramolecular structures. smolecule.com

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for predicting the properties of yet-to-be-synthesized molecules, guiding experimental efforts. nih.gov For this compound, computational studies can accelerate the discovery of new derivatives with desired characteristics.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the molecular geometry, electronic structure, and spectral properties of novel derivatives. nih.gov This allows for the pre-screening of candidates for specific applications.

Molecular Docking: For derivatives with potential biological activity, molecular docking simulations can predict how they might interact with specific protein targets, guiding the design of new therapeutic agents. nih.gov

Property Prediction: Computational methods can estimate key properties relevant to materials science, such as the HOMO-LUMO energy gap (related to electronic properties) and hyperpolarizability (related to NLO activity). nih.gov

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Materials Science, Spectroscopy | Molecular geometry, vibrational frequencies, HOMO/LUMO energies. nih.gov |

| Time-Dependent DFT (TD-DFT) | Dye and NLO Material Design | Electronic absorption spectra, excitation energies. |

| Molecular Docking | Medicinal Chemistry | Binding affinities and modes to biological targets. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-Ethoxypropylidene)malononitrile, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between malononitrile and an ethoxy-substituted carbonyl precursor. For example, reactions in tetrahydrofuran (THF) with catalysts like trifluoroacetic acid and bases such as N-ethyl-N-isopropyl-propan-2-amine yield the product. Purity optimization involves flash chromatography on silica gel and recrystallization from ethyl acetate/petroleum ether mixtures . Monitoring reaction completion via TLC or HPLC is critical.

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic nitrile (C≡N) stretches near 2220–2240 cm⁻¹ and conjugated carbonyl (C=O) vibrations at ~1635 cm⁻¹. Ethoxy groups (C-O-C) appear as strong bands near 1100–1250 cm⁻¹ .

- NMR : In NMR, the ethoxy group’s methyl protons resonate at δ 1.2–1.4 ppm (triplet), while methine protons (CH) in the propylidene moiety appear as singlets near δ 6.5–7.0 ppm. NMR shows nitrile carbons at ~115 ppm and conjugated carbonyl carbons at ~160 ppm .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile intermediate for synthesizing heterocyclic systems (e.g., pyran, indenone derivatives) via cycloaddition or nucleophilic substitution. For instance, it reacts with α,β-unsaturated ketones to form tricyclic frameworks, useful in drug discovery .

Advanced Research Questions

Q. How does solvent polarity influence the reaction kinetics of Knoevenagel condensations involving this compound?

- Methodological Answer : Solvent polarity directly impacts reaction rates and intermediate stability. Polar aprotic solvents (e.g., DMF) accelerate kinetics by stabilizing transition states, while nonpolar solvents may require catalytic bases like piperidine. In situ Raman spectroscopy and PXRD studies reveal that higher polarity solvents reduce activation energy, enabling faster product formation. For example, THF (moderate polarity) balances reactivity and byproduct suppression .

Q. What computational approaches predict the electronic properties of malononitrile derivatives for material science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model charge transfer transitions and nonlinear optical (NLO) properties. Key parameters include HOMO-LUMO gaps (correlated with absorption maxima) and hyperpolarizability (β) values. For this compound, extending π-conjugation with fused aromatic moieties (e.g., thienothiophene) enhances NLO efficiency .

Q. How can unexpected nucleophilic side reactions during synthesis be mitigated?

- Methodological Answer : Base selection is critical. Piperidine, a common catalyst, may attack electron-deficient nitriles, forming undesired adducts. Substituting with sterically hindered bases like diisopropylethylamine (DIPEA) minimizes nucleophilic interference. Reaction monitoring via LC-MS and adjusting stoichiometry (e.g., excess malononitrile) further suppresses byproducts .

Q. What strategies improve the crystallinity of malononitrile derivatives for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from solvent mixtures (e.g., ethyl acetate/hexane) promotes ordered crystal growth. Introducing hydrogen-bonding motifs (e.g., hydroxyl or amino groups) enhances packing efficiency. For this compound, C–H···N/O interactions stabilize the lattice, as observed in cyclohexanone-derived analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.